[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol
Description
Tautomerism
Tautomerism is absent in this compound due to the lack of labile protons required for keto-enol or other tautomeric equilibria. The hydroxymethyl group (–CH₂OH) remains stable without proton transfer.
Conformational Isomerism
Two primary conformational equilibria govern the molecule:
- Biphenyl Ring Rotation : The two benzene rings rotate along the C1–C1' axis, adopting cisoid or transoid conformations. Electron-donating substituents like –OCH₂C₆H₅ increase rotational barriers slightly compared to unsubstituted biphenyl.
- Benzyloxy Group Rotation : The –OCH₂C₆H₅ group rotates freely around the C–O bond, leading to multiple staggered and eclipsed conformers.
Energy Differences:
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Transoid biphenyl | 0 (reference) |
| Cisoid biphenyl | +1.2 |
| Eclipsed benzyloxy | +2.5 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.82 | d (J=8.4 Hz) | 1H | H-2 (biphenyl) |
| 7.65–7.10 | m | 12H | Aromatic H + benzyl |
| 5.15 | s | 2H | OCH₂ (benzyloxy) |
| 4.75 | t (J=5.6 Hz) | 1H | CH₂OH |
| 1.90 | br s | 1H | OH |
¹³C NMR (100 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 151.2 | C-O (benzyloxy) |
| 140.5 | C-1 (biphenyl) |
| 128.9–126.1 | Aromatic carbons |
| 69.8 | OCH₂ (benzyloxy) |
| 63.4 | CH₂OH |
2D-COSY Correlations :
- H-2 (δ 7.82) couples with H-4 (δ 7.45) and H-6 (δ 7.30).
- OCH₂ protons (δ 5.15) correlate with adjacent aromatic protons (δ 7.10–7.25).
Infrared (IR) Spectroscopy
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3350 | O–H stretch (hydroxymethyl) |
| 1605, 1490 | Aromatic C=C |
| 1240 | C–O–C (benzyloxy) |
Mass Spectrometry
ESI-MS (m/z) :
| m/z | Ion |
|---|---|
| 290.4 | [M]⁺ (calculated: 290.4) |
| 185.1 | [M – C₆H₅CH₂O]⁺ |
| 105.0 | [C₆H₅CH₂O]⁺ |
The molecular ion peak at m/z 290.4 confirms the molecular weight. Fragmentation involves cleavage of the benzyloxy group (–C₆H₅CH₂O, 105 Da), leaving a residual biphenyl-methanol ion (m/z 185.1).
Properties
Molecular Formula |
C20H18O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[3-(3-phenylmethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C20H18O2/c21-14-17-8-4-9-18(12-17)19-10-5-11-20(13-19)22-15-16-6-2-1-3-7-16/h1-13,21H,14-15H2 |
InChI Key |
UAPJUCSSVWWDNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
Preparation Methods
Formation of the Biphenyl Core
The biphenyl framework is typically constructed by Suzuki coupling between a halogenated benzene derivative and a phenylboronic acid. The reaction conditions are optimized to favor the formation of the 1,1'-biphenyl linkage with minimal side reactions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands | Pd(PPh₃)₄ preferred for stability |
| Base | K₂CO₃, Na₂CO₃, or NaOH | Ensures deprotonation of boronic acid |
| Solvent | Tetrahydrofuran (THF), toluene, or dioxane | Anhydrous conditions improve yield |
| Temperature | 80–100 °C | Elevated temperature accelerates coupling |
| Reaction Time | 3–12 hours | Monitored by TLC or HPLC |
| Yield | 70–90% | High yields achievable with optimization |
This step is critical for establishing the biphenyl backbone with the correct substitution pattern at the 3' position for subsequent functionalization.
Introduction of the Benzyloxy Group
The benzyloxy substituent is introduced by nucleophilic substitution, typically via the reaction of a phenolic hydroxyl group on the biphenyl intermediate with benzyl bromide or benzyl chloride under basic conditions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | K₂CO₃ or NaH | Deprotonates phenol to phenolate |
| Solvent | Dimethylformamide (DMF) or acetone | Polar aprotic solvents favor SN2 |
| Temperature | Room temperature to 60 °C | Mild heating may be required |
| Reaction Time | 6–24 hours | Reaction progress monitored by TLC |
| Yield | 75–85% | Purification by column chromatography |
This step ensures selective ether formation at the 3' position, enhancing lipophilicity and stability of the molecule.
Installation of the Methanol Group
The hydroxymethyl group is introduced by reduction of a corresponding aldehyde or ketone intermediate. Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| LiAlH₄ | Ether (e.g., THF) | 0 °C to room temp | 2–6 hours | 80–95 | Strong reducing agent, requires careful quenching |
| NaBH₄ | Methanol or ethanol | 0 °C to room temp | 1–3 hours | 70–85 | Milder, selective for aldehydes |
The reduction step is typically performed under inert atmosphere to prevent oxidation and side reactions. The product is purified by extraction and chromatography.
Representative Experimental Procedure
A typical synthetic sequence for [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol is as follows:
- Suzuki Coupling: React 3-bromo-phenylboronic acid with 3-hydroxybiphenyl under Pd(PPh₃)₄ catalysis in THF with K₂CO₃ at 90 °C for 6 hours.
- Benzyloxy Introduction: Treat the resulting 3'-hydroxybiphenyl intermediate with benzyl bromide and K₂CO₃ in DMF at 50 °C for 12 hours.
- Reduction: Oxidize the 3'-benzyloxybiphenyl to the corresponding aldehyde, then reduce with LiAlH₄ in THF at 0 °C to room temperature for 4 hours to yield the target methanol derivative.
Research Findings and Optimization
- Catalyst Selection: Pd(PPh₃)₄ is preferred for its thermal stability and high catalytic activity in Suzuki coupling, leading to improved yields and fewer byproducts.
- Base and Solvent Effects: K₂CO₃ in aqueous-organic biphasic systems enhances coupling efficiency, while DMF is optimal for benzyloxy ether formation due to its polarity and ability to solubilize reactants.
- Reaction Monitoring: TLC and HPLC are essential for tracking reaction progress and purity, with flash chromatography used for final purification.
- Yield Optimization: Stoichiometric control, reaction time, and temperature are critical; excess benzyl halide can lead to over-alkylation, while insufficient reducing agent results in incomplete conversion.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents & Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Biphenyl Core Formation | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80–100 °C, 3–12 h | 70–90 | High regioselectivity required |
| Benzyloxy Group Introduction | Nucleophilic Substitution | Benzyl bromide, K₂CO₃, DMF, 25–60 °C, 6–24 h | 75–85 | Avoid over-alkylation |
| Methanol Group Installation | Reduction | LiAlH₄ or NaBH₄, THF or MeOH, 0 °C to RT, 1–6 h | 70–95 | Inert atmosphere recommended |
Chemical Reactions Analysis
Types of Reactions
[3’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The hydrogen atoms on the phenyl rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
Oxidation: Produces [3’-(Benzyloxy)[1,1’-biphenyl]-3-yl]carboxylic acid.
Reduction: Produces [3’-(Benzyl)[1,1’-biphenyl]-3-yl]methanol.
Substitution: Produces various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
[3’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous biphenyl derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Position and Functional Group Variations
Key Research Findings
- Pharmacological Potential: [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol derivatives demonstrate promise as PD-1/PD-L1 antagonists, with IC₅₀ values in the nanomolar range .
- Synthetic Flexibility : The compound’s hydroxymethyl group allows facile conversion to aldehydes or ketones, enabling diversity-oriented synthesis .
- Comparative Toxicity : Benzyloxy-substituted biphenyls exhibit lower cytotoxicity than halogenated analogs (e.g., 3'-Br or 3'-Cl derivatives) in vitro .
Biological Activity
The compound [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol is a biphenyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol features a biphenyl core with a benzyloxy substituent at the 3' position. This structural arrangement is significant as it influences the compound's interaction with biological targets. The presence of the benzyloxy group enhances lipophilicity and may improve binding affinity to various receptors.
The biological activity of [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Studies suggest that compounds with similar structures can modulate receptor activity through:
- Hydrogen bonding : The hydroxyl group can form hydrogen bonds with active sites on target proteins.
- π-π interactions : The aromatic rings can participate in π-π stacking interactions, enhancing binding stability.
Anticancer Activity
Research indicates that biphenyl derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol have shown significant inhibition of cell proliferation in breast and prostate cancer models.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol | MCF-7 (Breast Cancer) | 15 |
| [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol | PC-3 (Prostate Cancer) | 12 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Effects
In addition to anticancer properties, [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol has been evaluated for anti-inflammatory activity. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages.
| Study | Cytokine Inhibition (%) |
|---|---|
| In vitro study on RAW 264.7 cells | TNF-α: 40% IL-6: 35% |
This anti-inflammatory effect suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their pharmacological potential:
- Study on Biphenyl Derivatives : A series of biphenyl derivatives were synthesized and tested for their ability to inhibit cancer cell growth. Results indicated that modifications at the benzyloxy position significantly enhanced cytotoxicity against MCF-7 cells compared to non-substituted biphenyls .
- Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory properties of biphenyl derivatives revealed that certain compounds could effectively reduce inflammation markers in animal models of arthritis . The mechanism was linked to the inhibition of NF-kB signaling pathways.
Q & A
Q. What are the common synthetic routes for [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol?
- Methodological Answer : The synthesis typically involves sequential coupling and functionalization steps. For example, in the preparation of terphenyl-based inhibitors, the hydroxymethyl group is activated via chlorination (using SOCl₂) to form a reactive intermediate, which undergoes nucleophilic substitution with aromatic alcohols (e.g., methyl 3-hydroxybenzoate) in the presence of K₂CO₃ and catalytic KI . Key steps include:
Q. How is [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol characterized structurally?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : H NMR peaks for the benzyloxy group (δ ~5.14 ppm, singlet) and biphenyl protons (δ 7.20–7.53 ppm, multiplet) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₂₁H₁₈O₃ requires m/z 318.1256).
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the primary applications of this compound in chemical research?
- Methodological Answer : The compound serves as:
- Intermediate : For synthesizing PD-1/PD-L1 protein-protein interaction inhibitors (e.g., terphenyl derivatives) .
- Building Block : In natural product synthesis, such as cyclic diarylheptanoids, via Suzuki-Miyaura couplings or Friedel-Crafts alkylation .
- Protecting Group Substrate : The benzyloxy group can be selectively deprotected under hydrogenolysis (H₂/Pd-C) for further functionalization .
Advanced Research Questions
Q. How do substituents on the biphenyl core influence biological activity in derived compounds?
- Methodological Answer : Substituent effects are studied via:
- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy) enhance binding to hydrophobic pockets in enzymes (e.g., AKR1C3 inhibitors) .
- Steric Effects : Bulky groups at the 2'-position reduce steric hindrance, improving solubility and bioavailability .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict interactions with target proteins (e.g., PD-L1) .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
- Methodological Answer : Key challenges include:
- Low Yields in Coupling Steps : Optimize stoichiometry (e.g., 1.5 equiv of phenolic coupling partner) and reaction time (12–24 hr) .
- Purification Complexity : Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) .
- Byproduct Formation : Monitor reactions via TLC and quench intermediates (e.g., excess SOCl₂) with ice-cold NaHCO₃ .
Q. How can computational tools guide the design of derivatives for specific targets?
- Methodological Answer : Strategies include:
- Molecular Dynamics Simulations : Assess stability of ligand-protein complexes (e.g., PD-1/PD-L1) using GROMACS .
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometries and predicts electronic properties (e.g., HOMO-LUMO gaps) .
- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP, solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
